3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone
Description
3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone is a propanone derivative featuring a 4-fluorophenyl group at the ketone position and a 4-ethoxyanilino moiety at the γ-position.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIAMQQOHMTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 4-ethoxyaniline + 4-fluoroacetophenone | Basic medium (e.g., K2CO3) |
| 2 | Heating to reflux | Solvent (e.g., ethanol) |
| 3 | Purification | Recrystallization or chromatography |
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as an essential intermediate in synthesizing more complex organic molecules. Its functional groups allow for further modifications that can lead to diverse derivatives with tailored properties.
2. Biology:
- Biological Activity Investigation: Researchers have explored its potential antimicrobial and anticancer properties. The interactions between the compound and biological targets are under investigation to determine its efficacy in inhibiting specific cellular pathways.
3. Medicine:
- Drug Development: The compound is being studied for its potential therapeutic applications, especially in designing new drugs targeting inflammatory diseases and cancers. Its ability to modulate biological pathways makes it a candidate for further development into pharmaceutical agents.
4. Industry:
- Specialty Chemicals Production: It is utilized in producing specialty chemicals, including polymers and coatings, due to its chemical stability and reactivity.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values suggesting effective growth inhibition at concentrations above 5 µM. This finding warrants further exploration into its mechanisms of action in cancer therapy.
Case Study 3: Anti-inflammatory Effects
Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory conditions. The results showed a dose-dependent response, aligning with established anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a) 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone (CAS 882748-31-4)
- Structure : Replaces ethoxy with a chloro group.
- Impact : The chloro group is more electronegative than ethoxy, increasing electron-withdrawing effects. This may enhance binding affinity in certain targets but reduce solubility compared to the ethoxy analog .
- Molecular Weight: 295.73 g/mol (C₁₅H₁₃ClFNO) vs. 313.34 g/mol (estimated for the ethoxy analog).
b) 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone (CAS 882748-27-8)
- Structure : Substitutes ethoxy with a bulky sec-butyl group.
- Bioactivity may decline due to reduced hydrogen-bonding capacity compared to ethoxy .
c) 3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone
- Structure : Ethyl and methoxy substituents.
- Impact : Ethyl (electron-donating) and methoxy (moderately electron-withdrawing) groups balance electronic effects. Such analogs may exhibit intermediate solubility and target engagement compared to the ethoxy-fluorophenyl combination .
Substituent Effects on the Propanone Phenyl Group
The 4-fluorophenyl group is a common pharmacophore in bioactive molecules. Comparisons include:
a) 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone
b) 3-(4-Ethoxyanilino)-1-(thiophen-2-yl)-1-propanone
- Structure : Replaces fluorophenyl with a thiophene ring.
Data Tables
Table 1: Comparison of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone | C₁₇H₁₇FNO₂ | 313.34 | 4-ethoxy (anilino), 4-F (aryl) | ~4.2 |
| 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone | C₁₅H₁₂ClFNO | 295.73 | 4-Cl (anilino), 4-F (aryl) | ~3.8 |
| 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone | C₁₉H₂₂FNO | 299.40 | 4-sec-butyl (anilino) | ~6.6 |
| 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone | C₁₇H₁₇ClNO₂ | 327.80 | 4-Cl (aryl), 4-ethoxy (anilino) | ~4.5 |
Biological Activity
3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, C17H20FNO2, and its structural characteristics. The presence of the ethoxy and fluorophenyl groups contributes to its pharmacological profile.
Research indicates that 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anti-cancer properties.
- Interaction with Receptors : It may modulate receptor activity associated with various signaling pathways, which could impact inflammatory responses and cellular growth.
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. For instance, it was effective against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, indicating a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that 3-(4-Ethoxyanilino)-1-(4-fluorophenyl)-1-propanone possesses antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported on the use of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, with histological analysis revealing decreased proliferation markers.
Case Study 2: Anti-inflammatory Response
In another investigation, the compound was administered to mice with induced inflammation. Results indicated a marked decrease in paw swelling and inflammatory markers, supporting its potential application in treating conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
